Chloroacetyl chloride-1-13C

Descripción general

Descripción

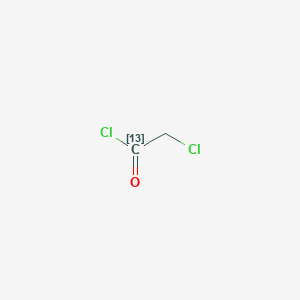

Chloroacetyl chloride-1-13C is a chlorinated acyl chloride with the molecular formula ClCH2^13COCl. It is a labeled compound where the carbon-13 isotope is incorporated into the carbonyl group. This compound is primarily used in research and industrial applications due to its bifunctional nature, which allows it to participate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chloroacetyl chloride-1-13C can be synthesized through several methods:

Carbonylation of Methylene Chloride: This method involves the reaction of methylene chloride with carbon monoxide in the presence of a catalyst.

Oxidation of Vinylidene Chloride: Vinylidene chloride is oxidized to produce chloroacetyl chloride.

Addition of Chlorine to Ketene: Ketene reacts with chlorine to form chloroacetyl chloride.

Reaction of Chloroacetic Acid with Thionyl Chloride, Phosphorus Pentachloride, or Phosgene: Chloroacetic acid is treated with these reagents to yield chloroacetyl chloride.

Industrial Production Methods: Industrially, this compound is produced using similar methods as mentioned above, with the incorporation of carbon-13 isotope during the synthesis process to ensure the labeled compound is obtained .

Análisis De Reacciones Químicas

Chlorination of Acetyl Chloride-1-¹³C

-

Reaction Conditions :

-

Key Parameters :

-

Product Purity :

Nucleophilic Acyl Substitution Reactions

The ¹³C-labeled chloroacetyl group participates in nucleophilic substitutions, forming amides, esters, and thioesters.

Amide Formation with Aminopyrimidines

-

Reaction Protocol :

Mizoroki-Heck Coupling

-

Reaction Setup :

-

Performance :

Hydrolysis and Decomposition

The labeled compound hydrolyzes rapidly in water, forming ¹³C-labeled chloroacetic acid and HCl:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Chloroacetyl chloride-1-13C plays a significant role in drug development, particularly in synthesizing anti-tumor agents.

Case Study: Anti-Tumor Drug Synthesis

A notable study involved the synthesis of 12 novel derivatives of 25-hydroxyprotopanaxadiol (25-OH-PPD) using chloroacetyl chloride. These compounds were evaluated for their cytotoxicity against various human tumor cell lines. The results indicated that certain derivatives exhibited superior cytotoxic activity compared to the parent compound, with IC50 values as low as 1.2 μM against HCT-116 cells . This suggests that chloroacetyl chloride can be pivotal in developing new anti-cancer therapies.

Table 1: Cytotoxic Activity of Synthesized Compounds

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| 25-OH-PPD | - | - |

| Compound 4 | 1.7 | MCF-7 |

| Compound 6 | 1.2 | HCT-116 |

| Compound 7 | 1.6 | MCF-7 |

Organic Synthesis

Chloroacetyl chloride is instrumental in organic synthesis due to its ability to form acylated derivatives.

Reactivity and Mechanism

In organic synthesis, chloroacetyl chloride can react with various nucleophiles to form amides, esters, and other acyl derivatives. For instance, it has been used to synthesize spirocyclic compounds by linking spirocyclic piperidines with benzopyran scaffolds through nucleophilic substitution reactions .

Table 2: Summary of Organic Reactions Involving Chloroacetyl Chloride

| Reaction Type | Products | Applications |

|---|---|---|

| Nucleophilic Substitution | Amides, Esters | Pharmaceutical intermediates |

| Acylation | Acylated DNA bases | Biochemical studies |

Surfactant Preparation

Chloroacetyl chloride is also utilized in modifying surfactants to enhance drug delivery systems.

Case Study: Metaxalone Prodrugs

In a study focusing on the preparation of surfactants, chloroacetyl chloride was used to covalently link Metaxalone (a muscle relaxant) with poly(ethylene glycol) (PEG). This modification improved the pharmacokinetics of Metaxalone, leading to a controlled release profile that extended its therapeutic effects .

Toxicological Considerations

Despite its utility, chloroacetyl chloride poses significant health risks due to its corrosive nature and potential for severe toxicity upon exposure.

Safety Profile

Acute inhalation or dermal exposure can cause severe irritation and damage to respiratory and ocular tissues . The compound's toxicity necessitates stringent safety measures during handling and application.

Mecanismo De Acción

The mechanism of action of chloroacetyl chloride-1-13C involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the synthesis of local anesthetics, it reacts with amines to form amide bonds, which are crucial for the anesthetic activity .

Comparación Con Compuestos Similares

Chloroacetyl chloride-1-13C can be compared with other similar compounds, such as:

Chloroacetyl Chloride: The non-labeled version of the compound.

Dichloroacetyl Chloride: Contains two chlorine atoms in the acyl chloride group.

Propionyl Chloride-1-13C: Another labeled acyl chloride with a different carbon chain length.

Uniqueness: The incorporation of the carbon-13 isotope in this compound makes it unique for use in isotopic labeling studies, allowing researchers to trace the compound and its derivatives in various chemical and biological processes .

Actividad Biológica

(2R)-2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol, commonly referred to as a form of tocotrienol or vitamin E derivative, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : C49H76O3

- Molecular Weight : 713.13 g/mol

- CAS Number : 1721-51-3

Biological Activity Overview

The biological activity of this compound is primarily attributed to its antioxidant properties and its role in cellular signaling pathways. Its structure allows it to interact with various biological membranes and influence cellular functions.

Antioxidant Activity

Tocotrienols are known for their potent antioxidant capabilities. They protect cells from oxidative stress by scavenging free radicals and enhancing the body's natural antioxidant defenses. Studies have shown that tocotrienols can reduce lipid peroxidation and improve the overall antioxidant status of cells .

Anti-inflammatory Effects

Research indicates that (2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Cardiovascular Benefits

This compound has been linked to cardiovascular health through several mechanisms:

- Cholesterol Regulation : It may help lower LDL cholesterol levels while increasing HDL cholesterol levels.

- Vascular Health : Its vasodilatory effects can improve blood flow and reduce the risk of atherosclerosis .

The mechanisms through which (2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol exerts its effects include:

- Modulation of Gene Expression : It influences the expression of genes involved in antioxidant defense and inflammation.

- Interaction with Cell Membranes : The hydrophobic nature of tocotrienols allows them to integrate into cell membranes, affecting membrane fluidity and signaling pathways.

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that tocotrienols can induce apoptosis in various cancer cell lines by activating specific signaling pathways .

Case Studies and Research Findings

Propiedades

IUPAC Name |

2-chloroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCXGMAHQTYDJK-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479981 | |

| Record name | Chloroacetyl chloride-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159301-42-5 | |

| Record name | Chloroacetyl chloride-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159301-42-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.